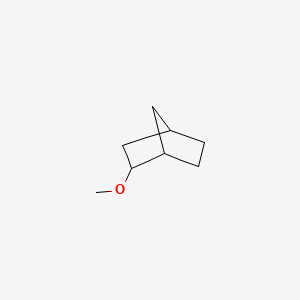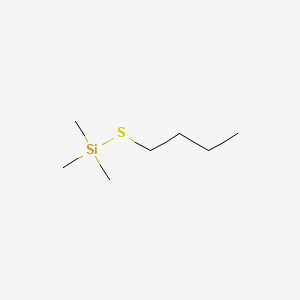
Silane, (butylthio)trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, (butylthio)trimethyl-, also known as (butylthio)trimethylsilane, is an organosilicon compound with the molecular formula C7H18SSi. This compound is characterized by the presence of a silicon atom bonded to three methyl groups and one butylthio group. It is used in various chemical reactions and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (butylthio)trimethyl- typically involves the reaction of trimethylchlorosilane with butanethiol in the presence of a base such as triethylamine. The reaction proceeds as follows:
(CH3)3SiCl+C4H9SH→(CH3)3SiSC4H9+HCl
This reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of trimethylchlorosilane.
Industrial Production Methods
In industrial settings, the production of Silane, (butylthio)trimethyl- can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
Silane, (butylthio)trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The butylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding reduced silanes.
Substitution: Various substituted silanes depending on the reagents used.
科学的研究の応用
Silane, (butylthio)trimethyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug delivery systems due to its ability to modify surface properties of nanoparticles.
Industry: Utilized in the production of specialty coatings and adhesives.
作用機序
The mechanism by which Silane, (butylthio)trimethyl- exerts its effects is primarily through the formation of strong silicon-carbon bonds. The silicon atom in the compound has a high affinity for oxygen and fluorine, making it a useful reagent in various chemical transformations. The butylthio group can participate in nucleophilic substitution reactions, further expanding its utility in organic synthesis.
類似化合物との比較
Similar Compounds
Trimethylsilane: Similar in structure but lacks the butylthio group.
Triethylsilane: Contains ethyl groups instead of methyl groups.
Tris(trimethylsilyl)silane: Contains three trimethylsilyl groups.
Uniqueness
Silane, (butylthio)trimethyl- is unique due to the presence of the butylthio group, which imparts different reactivity compared to other silanes. This makes it particularly useful in specific synthetic applications where the butylthio group can act as a leaving group or participate in further chemical transformations.
特性
CAS番号 |
3553-78-4 |
|---|---|
分子式 |
C7H18SSi |
分子量 |
162.37 g/mol |
IUPAC名 |
butylsulfanyl(trimethyl)silane |
InChI |
InChI=1S/C7H18SSi/c1-5-6-7-8-9(2,3)4/h5-7H2,1-4H3 |
InChIキー |
GTZSIXUFBXARQI-UHFFFAOYSA-N |
正規SMILES |
CCCCS[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3,4,6-Tetra-o-acetyl-2-deoxy-2-[(2,4-dinitrophenyl)amino]hexopyranose](/img/structure/B14161280.png)
![N-(6-methoxy-1-propylpyrazolo[3,4-b]quinolin-3-yl)-2-methylpropanamide](/img/structure/B14161289.png)
![2-[3-(4-Chlorophenoxy)-2-hydroxypropyl]isoindole-1,3-dione](/img/structure/B14161290.png)

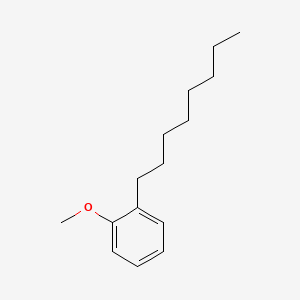
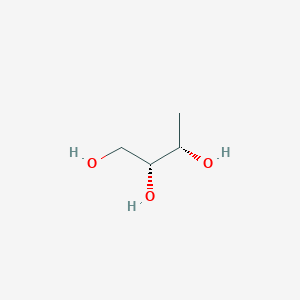
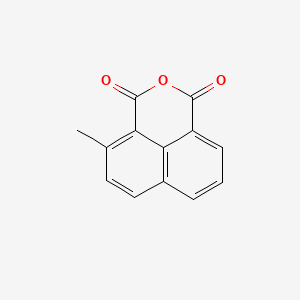
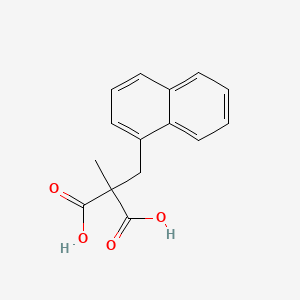

![Benzo[c]phenanthren-5-amine](/img/structure/B14161332.png)

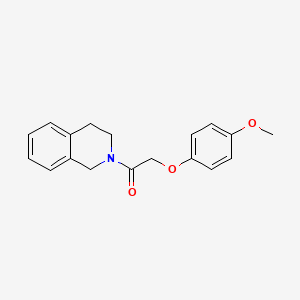
![N'-[(E)-pyridin-4-ylmethylidene]octanehydrazide](/img/structure/B14161350.png)
